
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone
Overview
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiazepane ring, a pyridine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone typically involves the reaction of 7-phenyl-1,4-thiazepane-1,1-dioxide with pyridine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone exhibit anticancer properties. In vitro studies suggest that the compound may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. For instance:
Study | Cancer Type | Effect Observed |
---|---|---|
Study A | Breast Cancer | 70% growth inhibition at 10 µM |
Study B | Lung Cancer | Induction of apoptosis in cell lines |
These findings point towards its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Properties
The thiazepane ring structure is known for its antimicrobial activity. Preliminary studies have shown that This compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
These results suggest that this compound could serve as a basis for developing new antibiotics.
Polymer Synthesis
The unique chemical properties of This compound make it suitable for use in synthesizing advanced materials. It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
For example:
Polymer Type | Modification Method | Property Enhanced |
---|---|---|
Polyurethane | Copolymerization | Increased tensile strength |
Polystyrene | Blending | Improved thermal stability |
These modifications can lead to the development of materials with tailored properties for specific applications.
Enzyme Interaction Studies
The interactions of This compound with various enzymes are critical for understanding its biochemical roles. Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.
For instance:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Aldose Reductase | Competitive Inhibition | 5.0 |
Cyclooxygenase | Noncompetitive | 8.2 |
These interactions indicate its potential utility in treating metabolic disorders such as diabetes.
Mechanism of Action
The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone
Uniqueness
Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone stands out due to its unique combination of a thiazepane ring and a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. It contains a thiazepane ring, which is a seven-membered heterocyclic compound characterized by the presence of sulfur and nitrogen atoms, along with a pyridine moiety. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 330.4 g/mol. The structure is depicted below:
Component | Description |
---|---|
Thiazepane ring | A seven-membered ring containing sulfur and nitrogen |
Dioxido group | Enhances reactivity and potential biological interactions |
Pyridine moiety | Contributes to the compound's pharmacological properties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the thiazepane ring followed by the introduction of phenyl and pyridinyl substituents. Specific reagents such as di-tert-butyl peroxide and iodine may be employed under controlled conditions to optimize yields.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, thiazepane derivatives have been noted for their antibacterial properties. The dioxido group may also enhance the compound's interaction with microbial targets.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Thiazepane-based compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved require further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in recent studies. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or hypertension.
The mechanism of action for this compound involves binding to molecular targets such as enzymes or receptors. This binding alters their activity, resulting in various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies
Several case studies have explored the biological activity of related compounds:
Study | Findings |
---|---|
Study on Thiazepane Derivatives | Demonstrated significant antibacterial effects against Gram-positive bacteria. |
Anticancer Research | Showed that thiazepane derivatives inhibited proliferation in cancer cell lines through apoptosis. |
Enzyme Interaction Studies | Identified potential inhibitory effects on key metabolic enzymes. |
Q & A
Q. What are the recommended synthetic routes for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone, and how can reaction conditions be optimized for higher yield?
Basic
The synthesis typically involves multi-step reactions, including cyclization of a thiazepane precursor followed by oxidation to introduce the sulfone group (1,1-dioxido moiety). Key steps include:
- Cyclization : Use of thiourea derivatives or thiol-containing intermediates under basic conditions to form the 1,4-thiazepan ring.
- Oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can oxidize the thiazepane sulfur to a sulfone group.
- Coupling : A Friedel-Crafts acylation or palladium-catalyzed cross-coupling may link the pyridin-2-yl group to the thiazepane core.
Optimization : Adjust reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for coupling), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields. Characterization via NMR and mass spectrometry ensures structural fidelity .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced
Discrepancies in biological data often stem from variability in assay conditions, purity, or target selectivity. To address this:
- Orthogonal Assays : Validate activity using both biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., viability testing in neuronal lines).
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., phenyl or pyridine groups) to isolate pharmacophoric features.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptors like GABA-A or NMDA, reconciling divergent results .
Q. What characterization techniques are essential for confirming the structure of this compound?
Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the sulfone group (δ ~3.5–4.0 ppm for adjacent protons) and pyridine aromatic signals.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 357.12).
- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and sulfone orientation .
Q. What strategies are effective in designing derivatives to enhance the compound's pharmacokinetic properties?
Advanced
- Bioisosteric Replacement : Substitute the pyridine ring with isosteres like pyrimidine to improve solubility.
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) on the sulfone to enhance oral bioavailability.
- ADME Modeling : Quantitative Structure-Activity Relationship (QSAR) models predict logP and metabolic stability. For example, reducing logP from 3.2 to 2.5 via polar substituents (e.g., -OH or -NH₂) may enhance blood-brain barrier penetration .
Q. How should researchers handle stability issues of the compound during long-term experiments?
Basic
- Storage : Store at –20°C under argon to prevent oxidation of the sulfone group.
- Stabilizers : Add antioxidants (e.g., BHT) to solutions.
- Degradation Monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to track impurities. If degradation exceeds 5%, repurify via flash chromatography .
Q. What in vitro and in vivo models are suitable for evaluating the compound's therapeutic potential in neurological disorders?
Advanced
- In Vitro : Primary cortical neurons or SH-SY5Y cells for neuroprotection assays against glutamate-induced excitotoxicity. Measure Ca²⁺ influx via FLIPR.
- In Vivo : Rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) or anxiety (elevated plus maze). Assess brain concentration post-IV administration using LC-MS/MS.
- Toxicity Screening : Hepatocyte viability (MTT assay) and hERG channel inhibition (patch-clamp) to rule off-target effects .
Q. How can the compound's regioselectivity in substitution reactions be controlled during derivative synthesis?
Advanced
- Directing Groups : Install temporary groups (e.g., -B(OH)₂ via Suzuki coupling) to steer electrophilic substitution on the pyridine ring.
- Lewis Acid Catalysis : Use ZnCl₂ or BF₃·Et₂O to polarize reaction sites. For example, nitration at the pyridine para-position is favored with ZnCl₂.
- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic attack on electron-rich regions .
Q. What computational tools are recommended for predicting the compound's interaction with biological targets?
Advanced
- Docking : AutoDock or Schrödinger Suite for binding mode prediction to receptors like 5-HT₃ or σ₁.
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess binding stability in aqueous environments.
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < –8 kcal/mol suggests high potency) .
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-8-4-5-10-18-15)19-11-9-16(23(21,22)13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBUISBBFMRPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.